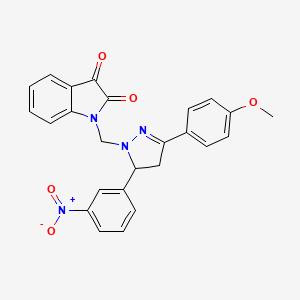

1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-34-19-11-9-16(10-12-19)21-14-23(17-5-4-6-18(13-17)29(32)33)28(26-21)15-27-22-8-3-2-7-20(22)24(30)25(27)31/h2-13,23H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLWJYITFUOTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C5=CC=CC=C5C(=O)C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazoline ring: This can be achieved through the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.

Introduction of the methoxyphenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the indoline-2,3-dione moiety: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Biological Research: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects in biological pathways.

Receptor modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Observations

The 4-methoxyphenyl group may improve solubility relative to non-polar substituents like biphenyl . Indoline-2,3-Dione Integration: Unlike most pyrazoline derivatives in the literature, the target compound and its brominated analog incorporate an indoline-2,3-dione moiety. This unit is associated with diverse bioactivities (e.g., anticonvulsant, antiviral) but requires further study here .

Biological Activity :

- Nitro-substituted pyrazolines (e.g., ) demonstrate antibacterial properties, suggesting the target compound’s 3-nitrophenyl group may confer similar activity.

- Chlorophenyl- and isopropylphenyl-substituted pyrazolines exhibit antitumor and antimicrobial effects , highlighting the role of halogenation in bioactivity.

Physical Properties :

- Melting points for indoline-2,3-dione derivatives often exceed 300°C (e.g., isoindoline-1,3-dione analogs in ), suggesting high thermal stability for the target compound.

- The brominated analog has a molecular weight of 490.35 g/mol; the target compound’s nitro group may reduce its molecular weight slightly.

Biological Activity

The compound 1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antibacterial activities, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C25H19N4O5

- Molecular Weight : 445.44 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound under investigation has shown promising results in vitro against various cancer cell lines:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin in several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis, primarily through hydrophobic interactions and hydrogen bonding .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer. The compound has been evaluated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : In vitro assays demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Caspase Inhibition : The compound also showed potential as a caspase-3 inhibitor, indicating its role in modulating apoptotic pathways in inflammatory conditions .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been well-documented. The compound's efficacy against various bacterial strains was assessed:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity .

- Mechanism of Action : It is hypothesized that the presence of the methoxy and nitro groups enhances the lipophilicity of the compound, facilitating membrane penetration and disrupting bacterial cell wall synthesis .

Research Findings and Case Studies

Q & A

Q. Methodological Answer :

- X-ray Diffraction (XRD) : Resolve the crystal structure to confirm stereochemistry and substituent orientation. Key parameters include bond angles (e.g., C–N–C in pyrazoline: ~109°) and torsion angles (e.g., dihedral angles between aromatic rings) .

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments. For example, the methoxy group (δ ~3.8 ppm) and nitro group (δ ~8.2 ppm in ¹H NMR) .

- FT-IR : Confirm functional groups (e.g., C=O stretch in indoline-dione at ~1720 cm⁻¹) .

Basic: How is the antibacterial activity of this compound evaluated in preliminary assays?

Q. Methodological Answer :

- Inhibition Zone Testing : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare solutions in DMSO (≤1% v/v) and compare to standard antibiotics (e.g., ampicillin) .

- MIC Determination : Conduct broth microdilution assays (concentration range: 1–256 µg/mL). Measure optical density (OD₆₀₀) after 24-hour incubation .

Key Finding : Pyrazoline derivatives with nitro groups often show enhanced activity due to electron-withdrawing effects on bacterial membrane proteins .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Q. Methodological Answer :

- Substituent Variation : Replace the 3-nitrophenyl group with electron-deficient (e.g., -CF₃) or bulky groups (e.g., 3,4-dimethoxyphenyl) to probe steric/electronic effects .

- Bioisosteric Replacement : Substitute indoline-2,3-dione with thiazolidinedione to enhance hydrogen bonding with target enzymes .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for bacterial dihydrofolate reductase (DHFR). Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

Advanced: What computational strategies resolve contradictions in spectroscopic data?

Q. Methodological Answer :

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility .

- Dynamic NMR : For temperature-dependent spectra, analyze coalescence temperatures to identify rotameric equilibria (e.g., pyrazoline ring puckering) .

- Cross-Validation : Combine XRD (absolute configuration) with HPLC-MS (purity >95%) to rule out isomeric impurities .

Advanced: How can researchers address stability issues during biological assays?

Q. Methodological Answer :

- Photostability Testing : Expose the compound to UV light (254 nm, 24 hrs) and monitor degradation via HPLC. Use amber vials for light-sensitive nitro groups .

- pH Stability : Assess solubility and decomposition in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Stabilize with cyclodextrin encapsulation if needed .

- Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds (>200°C suggests suitability for high-temperature applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.